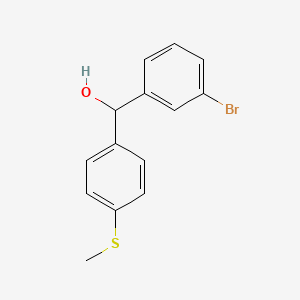

3-Bromo-4'-(methylthio)benzhydrol

Description

3-Bromo-4'-(methylthio)benzhydrol is a halogenated aromatic compound featuring a benzhydrol core (two benzene rings connected via a hydroxyl-bearing carbon) with a bromine atom at the 3-position of one aromatic ring and a methylthio (-SCH₃) group at the 4'-position of the adjacent ring.

Properties

IUPAC Name |

(3-bromophenyl)-(4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNAPXAWFVSYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801230652 | |

| Record name | Benzenemethanol, 3-bromo-α-[4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443333-34-3 | |

| Record name | Benzenemethanol, 3-bromo-α-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443333-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3-bromo-α-[4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-(methylthio)benzhydrol typically involves the bromination of 4’-(methylthio)benzhydrol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-Bromo-4’-(methylthio)benzhydrol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient bromination while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-(methylthio)benzhydrol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4’-(methylthio)benzhydrol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Benzophenone derivatives.

Reduction: 4’-(methylthio)benzhydrol.

Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4’-(methylthio)benzhydrol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-(methylthio)benzhydrol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methylthio group play crucial roles in its binding affinity and specificity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Bromo-4'-(methylthio)benzhydrol with three key analogs: Bis(3-bromo-4,5-dihydroxybenzyl) ether , 3-Bromo-4,5-dihydroxybenzaldehyde , and 3-Bromo-4-methylbenzaldehyde . These compounds share brominated aromatic systems but differ in functional groups, influencing their reactivity, solubility, and biological interactions.

Table 1: Structural and Functional Comparison

Key Findings:

Bioactivity and Enzyme Inhibition: Bis(3-bromo-4,5-dihydroxybenzyl) ether and 3-Bromo-4,5-dihydroxybenzaldehyde exhibit strong binding to the FabZ enzyme in Pseudomonas aeruginosa, with free energy values (ΔG) of -4.59 and -4.54 kcal/mol, respectively. These interactions involve critical amino acids (e.g., TYR10, ILE7, GLU6) in the enzyme’s substrate-binding tunnel, suggesting competitive inhibition . In contrast, 3-Bromo-4'-(methylthio)benzhydrol lacks hydroxyl groups but includes a methylthio substituent.

Structural Influence on Solubility and Reactivity :

- Hydroxyl groups in dihydroxy analogs improve water solubility but reduce membrane permeability. The methylthio group in 3-Bromo-4'-(methylthio)benzhydrol likely increases lipophilicity, favoring cellular uptake .

- The aldehyde group in 3-Bromo-4,5-dihydroxybenzaldehyde confers electrophilicity, enabling nucleophilic reactions absent in the benzhydrol derivative .

The absence of hydroxyl groups in 3-Bromo-4'-(methylthio)benzhydrol may result in weaker enzyme binding compared to dihydroxy analogs, though the methylthio group could compensate via hydrophobic interactions.

Discussion of Divergent Properties

- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions.

- Antimicrobial Potential: Dihydroxy-brominated compounds show promise against multidrug-resistant pathogens due to FabZ inhibition. 3-Bromo-4'-(methylthio)benzhydrol’s bioactivity remains speculative but warrants investigation given its structural similarity to validated inhibitors .

Biological Activity

3-Bromo-4'-(methylthio)benzhydrol is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a bromine atom and a methylthio group, allow it to engage in various biological interactions, making it a subject of interest for further investigation.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H15BrOS

This structure includes a bromine atom at the third position and a methylthio group at the fourth position of the benzhydrol framework. These substitutions influence its reactivity and interactions with biological macromolecules such as proteins and nucleic acids, potentially modulating their functions.

Research indicates that 3-Bromo-4'-(methylthio)benzhydrol may interact with various biological targets through:

- Covalent Bonding : The compound can form covalent bonds with amino acid residues in proteins, altering their activity.

- Non-Covalent Interactions : It may also engage in hydrogen bonding or hydrophobic interactions, affecting the conformation and function of proteins and nucleic acids.

Case Studies

- In Vitro Studies : Preliminary assessments indicate that derivatives of 3-Bromo-4'-(methylthio)benzhydrol can inhibit cellular proliferation. For example, a related compound demonstrated an IC50 value of 31 nM against breast cancer cells, indicating strong antiproliferative activity .

- Mechanistic Insights : Research into similar compounds has revealed that they can induce mitotic catastrophe by disrupting microtubule dynamics. This mechanism is crucial for developing new anticancer therapies targeting tubulin .

Synthesis and Reactivity

The synthesis of 3-Bromo-4'-(methylthio)benzhydrol typically involves bromination reactions under controlled conditions. Key synthetic routes include:

- Bromination : Using bromine or bromine-containing reagents to selectively introduce the bromine atom at the desired position.

- Solvents : Common solvents for these reactions include dichloromethane or chloroform, often facilitated by catalysts to enhance yield and selectivity.

Applications in Medicinal Chemistry

The unique chemical properties of 3-Bromo-4'-(methylthio)benzhydrol make it a valuable candidate for:

- Pharmaceutical Development : Its potential as a pharmaceutical intermediate is under exploration, particularly in developing new anticancer agents.

- Biochemical Research : The compound's ability to interact with biomolecules positions it as a useful tool for studying protein function and drug design.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.